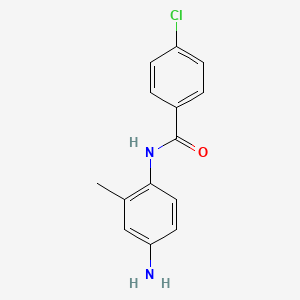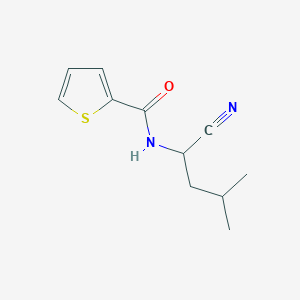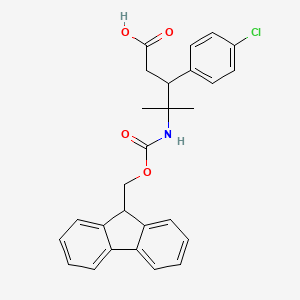
4-(Ethylthio)benzyl alcohol
説明
“4-(Ethylthio)benzyl alcohol” is a chemical compound with the molecular formula C9H12OS . It is similar to “4-(Methylthio)benzyl alcohol”, which is a colorless to light yellow liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group (a benzene ring attached to a CH2 group), an alcohol group (-OH), and an ethylthio group (-SCH2CH3). The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Alcohols, including “this compound”, can undergo a variety of chemical reactions. They can be converted into alkyl halides, tosylates, and esters . They can also be oxidized to form carbonyl compounds such as aldehydes, ketones, and carboxylic acids .科学的研究の応用
Catalysis and Chemical Reactions
4-(Ethylthio)benzyl alcohol and its derivatives, such as benzyl alcohol, have been employed in various catalytic processes and chemical reactions. A study highlighted the use of benzyl alcohol as a substrate in benzylic oxidation reactions using non-heme iron catalysts, leading to effective oxidation and formation of corresponding benzylic alcohol and ketone (Klopstra et al., 2003). Another research focused on electrochemical studies of benzyl alcohol, revealing the diffusion-controlled ethoxylation process (Xavier et al., 2011).
Photocatalytic Applications
This compound and its variants have been used in photocatalytic applications. A study reported the selective photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under O2 atmosphere, highlighting the role of a characteristic surface complex for selective photocatalytic oxidation (Higashimoto et al., 2009).
Material Science and Polymerization
Benzyl alcohol is utilized in material science and polymerization processes. A molecular adduct, MgCl(2).6PhCH2OH, was synthesized using benzyl alcohol as a support for an ethylene polymerization catalyst, demonstrating its potential in catalytic applications (Gnanakumar et al., 2011).
Analytical Chemistry
Benzyl alcohol has been explored for analytical applications. A kinetic method for estimating benzyl alcohol in mixtures was developed, utilizing the difference in reaction rates for different alcohols (Banerjee et al., 2001).
Environmental and Green Chemistry
Studies have emphasized the importance of benzyl alcohol in environmental and green chemistry. Research on the photocatalytic selective oxidation of benzyl alcohol in aqueous medium using graphitic carbon nitride highlighted the environmentally friendly approach and high efficiency of the process (Lima et al., 2017).
Biochemical Applications
In the biochemical field, the whole-cell biotransformation for the synthesis of benzyl alcohol directly from bio-based L-phenylalanine was explored, showcasing the potential of biocatalytic pathways in producing fine chemicals (Liu et al., 2020).
特性
IUPAC Name |
(4-ethylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBSCPRFIBRIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B2416465.png)

![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)
![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)


![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2416484.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)